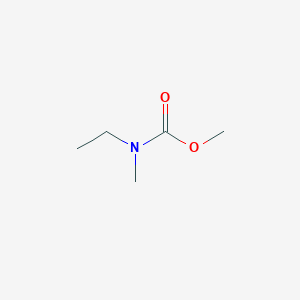
methyl N-ethyl-N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-ethyl-N-methylcarbamate is an organic compound belonging to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various industrial applications, including as insecticides, herbicides, and fungicides. This compound is known for its effectiveness as an insecticide and is commonly used in agricultural practices to control pests.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl N-ethyl-N-methylcarbamate can be synthesized through several methods. One common method involves the reaction of methyl isocyanate with N-ethyl-N-methylamine. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained with high purity.
Another method involves the reaction of methyl chloroformate with N-ethyl-N-methylamine in the presence of a base such as sodium hydroxide. This reaction also yields this compound with high efficiency.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then purified using distillation or crystallization techniques to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl N-ethyl-N-methylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form N-ethyl-N-methylamine and methanol.
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carbamic acid derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: N-ethyl-N-methylamine and methanol.
Oxidation: Carbamic acid derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl N-ethyl-N-methylcarbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: Studied for its effects on various biological systems, particularly its role as an insecticide.
Medicine: Investigated for potential therapeutic applications due to its ability to inhibit certain enzymes.
Industry: Widely used in the agricultural industry as an insecticide to protect crops from pests.
Mécanisme D'action
Methyl N-ethyl-N-methylcarbamate exerts its effects primarily by inhibiting the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine in the nervous system. By inhibiting acetylcholinesterase, this compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system in insects, ultimately resulting in their death.
Comparaison Avec Des Composés Similaires
Methyl N-ethyl-N-methylcarbamate is similar to other carbamate insecticides such as carbaryl and aldicarb. it is unique in its specific structure and the particular pests it targets. Other similar compounds include:
Carbaryl: Another widely used carbamate insecticide with a similar mechanism of action.
Aldicarb: Known for its high toxicity and effectiveness against a broad range of pests.
Ethyl N-methylcarbamate: A closely related compound with similar properties and uses.
This compound stands out due to its specific applications and effectiveness in certain agricultural settings.
Propriétés
Formule moléculaire |
C5H11NO2 |
|---|---|
Poids moléculaire |
117.15 g/mol |
Nom IUPAC |
methyl N-ethyl-N-methylcarbamate |
InChI |
InChI=1S/C5H11NO2/c1-4-6(2)5(7)8-3/h4H2,1-3H3 |
Clé InChI |
FUHWUVYVLXDPDH-UHFFFAOYSA-N |
SMILES canonique |
CCN(C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2Z)-2-[(2E)-2-[2-(3-azidopropylamino)-3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B13450312.png)
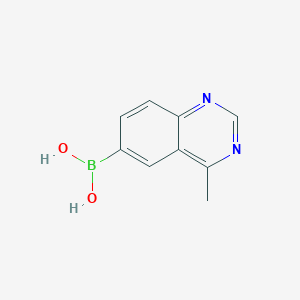
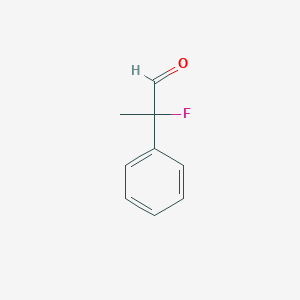
![5,5-Dimethylbicyclo[2.1.1]hexane-1-carbaldehyde](/img/structure/B13450318.png)



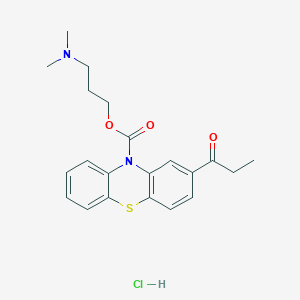

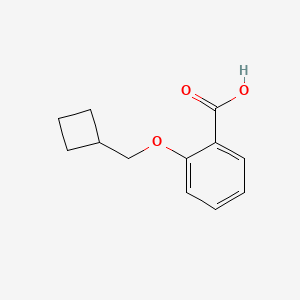
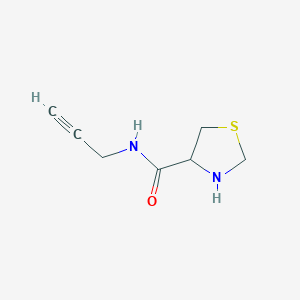
![tert-butyl N-[(2R,3S)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B13450386.png)


